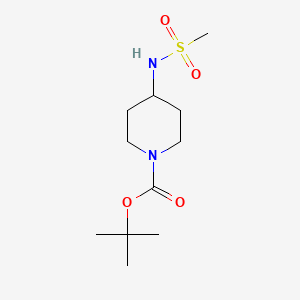

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

Descripción general

Descripción

T-Butyl 4-methanesulfonamidopiperidine-1-carboxylate (TBMSPC) is an organic compound derived from piperidine and carboxylic acid. It is a versatile compound that can be used in a variety of applications and is found in various pharmaceuticals, agrochemicals, and biocides. TBMSPC has been extensively studied and is known for its wide range of biological and biochemical activities. In

Aplicaciones Científicas De Investigación

"Greener" Friedel-Crafts Acylations

M. Wilkinson (2011) explored methanesulfonic anhydride for promoting Friedel-Crafts acylation reactions, highlighting a methodology that produces aryl ketones with minimal waste and avoids metallic or halogenated components, making it a more environmentally friendly alternative in organic synthesis (Wilkinson, 2011).

DNA Topoisomerase Studies

T. Rowe, K. M. Tewey, and L. Liu (1984) found that 4'-(9-acridinylamino)methanesulfon-m-anisidide stimulates the cleavable complex formation between DNA topoisomerase II and DNA, an important interaction for understanding the mechanisms of antitumor drugs and the biological processes involving DNA topoisomerases (Rowe, Tewey, & Liu, 1984).

Sulfenic Acids in Gas Phase Studies

S. Lacombe et al. (1996) conducted a study on the thermolysis of methyl methanethiosulfinate and methyl tert-butyl sulfoxide by photoelectron spectroscopy, providing insights into the electronic structure and thermal stability of methanesulfenic acids, which are relevant for understanding sulfenic acid chemistry in the gas phase (Lacombe et al., 1996).

RNA Labeling and Purification

Erin E. Duffy et al. (2015) described a chemical method for labeling and purifying 4-thiouridine (s4U)-containing RNA, using methanethiosulfonate (MTS) reagents to form disulfide bonds more efficiently than traditional methods. This technique has applications in studying global microRNA turnover and transcription dynamics (Duffy et al., 2015).

High-Voltage Batteries Performance Enhancement

Sanghyun Lim et al. (2016) investigated (Trimethylsilyl)methanesulfonate as an interface-stabilizing additive to enhance the electrochemical performance of over-lithiated oxides in 5V-class high-voltage batteries. The study found significant improvements in capacity retention and interfacial stability, highlighting its potential for advancing battery technology (Lim et al., 2016).

Propiedades

IUPAC Name |

tert-butyl 4-(methanesulfonamido)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-9(6-8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMKJUUQPKWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677719 | |

| Record name | tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate | |

CAS RN |

800401-97-2 | |

| Record name | tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

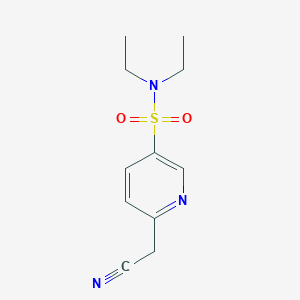

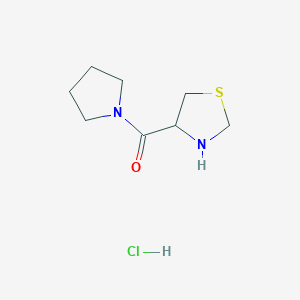

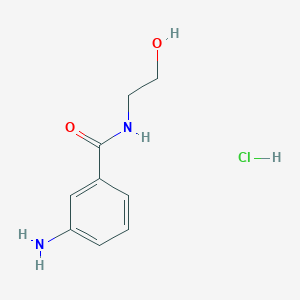

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)

![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)

![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)

![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)